![molecular formula C6H14Sn B3050167 Dipropyltin hydride CAS No. 2406-60-2](/img/structure/B3050167.png)
Dipropyltin hydride
Overview
Description
Dipropyltin hydride, also known as DPTH, is an organotin compound that has been widely used in scientific research. It is a colorless liquid that is highly reactive and can easily decompose in the presence of moisture. DPTH has been shown to have a variety of applications in the field of chemistry and biochemistry, including in the synthesis of various organic compounds and in the study of enzyme mechanisms.
Scientific Research Applications
Interaction with Biological Molecules
Dipropyltin hydride interacts with various biological molecules. For instance, it forms complexes with amino acids, peptides, and DNA constituents. A study by Al-Najjar, Mohamed, and Shoukry (2006) explored these interactions, demonstrating that amino acids can form both 1:1 and 1:2 complexes with dipropyltin hydride. These complexes involve the amino and carboxylate groups of the amino acids. Interestingly, certain DNA constituents like inosine and adenosine also form complexes with dipropyltin hydride, indicating its potential interactions with genetic materials (Al-Najjar, Mohamed, & Shoukry, 2006).
Organometallic Chemistry and Catalysis
In the field of organometallic chemistry, dipropyltin hydride is used in reactions with other metalorganic compounds. Uglova, Grishin, and Reutov (1977) studied its reactions with compounds like dipropylmercury and di-n-butylmercury. Their research provides insights into the mechanisms of hydride displacement and the breaking of carbon-metal bonds, which are fundamental aspects of organometallic reactions and catalysis (Uglova, Grishin, & Reutov, 1977).
Development of Atomically Precise Nanoclusters
Bootharaju, Dey, Gevers, Hedhili, Basset, and Bakr (2016) introduced a new class of hydride-rich silver nanoclusters co-protected by phosphines. In this innovative research, hydrides such as H- are used along with other ligands to design atomically precise nanoclusters. This reveals a new dimension in the use of hydrides, including dipropyltin hydride, in nanotechnology and materials science (Bootharaju et al., 2016).
Hydride Generation for Spectrometric Analysis
Sanz, Perez, Martínez, and Plaza (1999) applied hydride generation for the optimization of spectrometric analysis. Their study involves the use of dipropyltin hydride for determining butyltin compounds, indicating its utility in analytical chemistry, particularly in the analysis of environmental samples (Sanz, Perez, Martínez, & Plaza, 1999).
Research on Molecular Electrocatalysts
Dipropyltin hydride is also relevant in the study of molecular electrocatalysts. Research by Dubois and Bullock (2011) on nickel and cobalt catalysts involving hydrogenation processes sheds light on the role of hydrides in energy conversion. This highlights the potential of dipropyltin hydride in renewable energy research (Dubois & Bullock, 2011).
Future Directions
properties
IUPAC Name |
dipropyltin | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7.Sn/c2*1-3-2;/h2*1,3H2,2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPKRSSYSAUFNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Sn]CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyltin hydride | |
CAS RN |
2406-60-2 | |
Record name | Stannane, dipropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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